ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound with a unique structure that combines elements of chromen, bromophenoxy, and propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the chromen backbone, followed by the introduction of the bromophenoxy group. The final step involves the esterification of the propanoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also important factors in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives and bromophenoxy esters. Examples are:
- Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
- Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Uniqueness
What sets ethyl 2-{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19BrO6 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C21H19BrO6/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)20(19(17)23)28-15-7-5-14(22)6-8-15/h5-11,13H,4H2,1-3H3 |
InChI Key |
AXQVADAIESYZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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